(2S)-But-3-yn-2-amine physical and chemical properties
(2S)-But-3-yn-2-amine physical and chemical properties
In-depth Technical Guide: (2S)-But-3-yn-2-amine
A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword
(2S)-But-3-yn-2-amine is a chiral propargylamine, a class of organic compounds that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. The molecule's distinct structure, featuring a stereogenic center, a primary amine, and a terminal alkyne, provides a versatile platform for creating complex, biologically active molecules. This guide offers an in-depth exploration of the core physicochemical properties, reactivity, and practical applications of (2S)-But-3-yn-2-amine. It is specifically designed for researchers, scientists, and professionals in the field of drug discovery and development. The content herein moves beyond simple data presentation to provide actionable insights into the chemical behavior of this compound, with the goal of facilitating more strategic and effective experimental design.
Physicochemical Properties: The Foundation for Application
A comprehensive grasp of a molecule's physical and chemical properties is essential for its effective use in research and development. These characteristics influence reaction kinetics, solubility, and the design of purification and formulation strategies.
Core Molecular and Physical Data
The fundamental properties of (2S)-But-3-yn-2-amine are crucial for everyday laboratory calculations, including molar equivalents and solvent system predictions.
| Property | Value | Source |
| Molecular Formula | C4H7N | [1][2] |
| Molecular Weight | 69.11 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 79-80 °C (for a similar compound) | [3] |
| Density | ~0.79 g/mL (for a similar compound) | [3] |
| Refractive Index (n20/D) | ~1.4237 (for a similar compound) | [3] |
| Chirality | (S)-enantiomer | [1] |
Solubility Profile
The solubility of (2S)-But-3-yn-2-amine is a key determinant in its application, affecting the choice of reaction media and extraction procedures. Its small size and polar amine group contribute to its solubility in a range of solvents.
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High Solubility: Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform.
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Moderate Solubility: Diethyl Ether, Tetrahydrofuran (THF).
-
Low Solubility: Hexanes, Pentane.
Its miscibility with various polar protic and aprotic solvents makes it a highly versatile reagent. However, its water solubility requires careful consideration during aqueous workups to minimize product loss.
Spectroscopic Signature
Spectroscopic data provides an unambiguous method for the identification and purity assessment of (2S)-But-3-yn-2-amine.
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¹H NMR (Proton NMR): Key signals include a characteristic peak for the terminal alkyne proton (≡C-H), a signal for the methine proton (-CH(NH₂)-), and a signal for the methyl protons (-CH₃). The amine protons (-NH₂) often appear as a broad signal that can be exchanged with D₂O.[4]
-
¹³C NMR (Carbon NMR): Distinct signals are expected for the two alkyne carbons, the methine carbon, and the methyl carbon. The carbons adjacent to the amine nitrogen are deshielded and appear further downfield.[4]
-
IR (Infrared) Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch, while a medium intensity band around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The N-H stretching of the primary amine results in two bands in the 3400-3250 cm⁻¹ region.[4][5]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2S)-But-3-yn-2-amine arises from the distinct reactivity of its primary amine and terminal alkyne functional groups, allowing for a broad range of chemical transformations.
Reactions at the Amine Terminus
The primary amine is a potent nucleophile and base, enabling a variety of classic amine reactions.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, which can serve as protecting groups or introduce new functionalities.
-
Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine, which can be reduced in situ to yield secondary amines.
-
N-Alkylation: Can be alkylated with alkyl halides, although this can lead to over-alkylation.[6]
Reactions at the Alkyne Terminus
The terminal alkyne is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form C(sp)-C(sp²) bonds.
-
Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition provides a highly efficient and orthogonal method for forming a stable 1,2,3-triazole ring.
-
Acetylide Formation and Nucleophilic Addition: The terminal proton can be removed with a strong base to form a potent carbon nucleophile, which can then react with various electrophiles.
Experimental Protocol: Synthesis of a Chiral Propargylamine Derivative
This protocol outlines a general workflow for utilizing the dual functionality of (2S)-But-3-yn-2-amine.
Objective: To synthesize a more complex chiral amine via a multi-step sequence.
Step 1: Protection of the Amine
-
Dissolve (2S)-But-3-yn-2-amine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a base, such as triethylamine, followed by a protecting group reagent (e.g., Boc₂O).
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous workup and extract the product.
-
Dry and concentrate the organic layer to obtain the protected amine.
Step 2: Alkyne Elaboration
-
Under an inert atmosphere, combine the protected amine with an appropriate coupling partner (e.g., an aryl halide for Sonogashira coupling).
-
Add the necessary catalyst and ligands (e.g., a palladium catalyst and a copper co-catalyst).
-
Add a suitable degassed solvent and stir the reaction, with heating if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a workup to remove the catalyst and purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the elaborated product in a suitable solvent.
-
Add a reagent to remove the protecting group (e.g., trifluoroacetic acid for a Boc group).
-
Stir until the reaction is complete.
-
Neutralize the reaction and perform an aqueous workup.
-
Purify the final product as needed.
Causality and Trustworthiness:
-
Amine Protection: The temporary protection of the amine group prevents it from interfering with subsequent reactions at the alkyne terminus.
-
Inert Atmosphere: Many catalysts, particularly those based on palladium, are sensitive to oxygen and require an inert atmosphere to maintain their activity.
-
Stepwise Synthesis: A stepwise approach ensures that each functional group reacts selectively, leading to a higher yield and purity of the desired product.
Visualization of Synthetic Pathways
Diagrams offer a clear and concise way to represent complex chemical transformations.
Caption: Synthetic pathways of (2S)-But-3-yn-2-amine.
Applications in Drug Development
The structural motifs derived from (2S)-But-3-yn-2-amine are found in numerous potent and selective enzyme inhibitors. The propargylamine moiety is a well-established "privileged scaffold" in medicinal chemistry.
-
Enzyme Inhibitors: Propargylamines are known to act as mechanism-based inhibitors for a variety of enzymes, including monoamine oxidases (MAOs), by forming covalent bonds with enzyme cofactors.
-
Kinase Inhibitors: The rigid alkyne linker can be used to position pharmacophores within the ATP-binding sites of kinases, which are important drug targets.
-
Drug Discovery Platforms: The "clickable" alkyne handle allows for the rapid generation of compound libraries for high-throughput screening.[7]
The chirality of the (S)-enantiomer is often critical for biological activity, as different stereoisomers can have vastly different pharmacological effects. The use of enantiopure starting materials like (2S)-But-3-yn-2-amine is a key strategy in modern drug design.[8][9]
Handling and Safety Considerations
(2S)-But-3-yn-2-amine is a flammable and corrosive liquid that can cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[11][12]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.[10][11][12][13]
Sources
- 1. (2S)-But-3-yn-2-amine | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-butyn-2-amine 95 2978-58-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
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- 8. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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